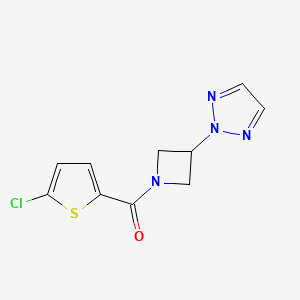

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the search results. These properties can typically be determined through experimental testing or predicted using computational chemistry tools.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis of Triazole and Triazolidin Derivatives

The synthesis and characterization of various triazole derivatives, including their crystal structures and density functional theory (DFT) studies, have been explored. Such derivatives demonstrate the potential for developing novel compounds with specific physical and chemical properties (Abosadiya et al., 2018).

Crystal Structure Analysis

The study of crystal structures of triazole derivatives provides insight into molecular conformation and stability, essential for understanding their potential applications (Cao et al., 2010).

In Silico Prediction and Microbial Investigation

Research has focused on synthesizing a library of compounds related to triazoles for in silico prediction of drug-likeness properties, along with in vitro antibacterial, antifungal, and antimycobacterial activities (Pandya et al., 2019).

Pharmacological Evaluation

Antibacterial and Antifungal Evaluation

Novel triazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Such studies are crucial for the development of new antimicrobial agents (Rajasekaran et al., 2006).

Anti-Nociceptive and Anti-Inflammatory Agents

Synthesis of triazole derivatives with potential anti-nociceptive and anti-inflammatory activities has been explored. These compounds could lead to new treatments for pain and inflammation (Rajasekaran & Rajagopal, 2009).

Chemical Properties and Applications

Electrochemistry and Liquid Crystal Properties

Studies on the electrochemistry and liquid crystal properties of triazole derivatives enhance the understanding of their potential applications in materials science (Zhao et al., 2013).

Catalyst- and Solvent-Free Synthesis

Research into efficient synthesis methods, such as microwave-assisted Fries rearrangement, is vital for developing environmentally friendly and sustainable chemical processes (Moreno-Fuquen et al., 2019).

Wirkmechanismus

Target of Action

The primary targets of the compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanoneCompounds containing a 1,2,3-triazole ring, such as this one, have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biochemical pathways.

Mode of Action

It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .

Biochemical Pathways

Compounds containing a 1,2,3-triazole ring are known to influence a variety of biochemical pathways due to their broad range of chemical and biological properties .

Pharmacokinetics

Compounds containing a 1,2,3-triazole ring are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Derivatives of 1,2,3-triazole have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of compounds containing a 1,2,3-triazol ring .

Safety and Hazards

Eigenschaften

IUPAC Name |

(5-chlorothiophen-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4OS/c11-9-2-1-8(17-9)10(16)14-5-7(6-14)15-12-3-4-13-15/h1-4,7H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBYIGWPVFECJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(S2)Cl)N3N=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2,5-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2370610.png)

![2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2370612.png)

![5-[2-Nitro-4-(piperidine-1-sulfonyl)phenyl]-1,2,5-dithiazepane](/img/structure/B2370616.png)

![4-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2370618.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2370619.png)

![2-[(3-Bromophenyl)methyl]piperidine](/img/structure/B2370624.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2370627.png)

![N-(4-acetylphenyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2370631.png)